molecular formula C9H12Cl2N4 B3099155 [(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride CAS No. 1351584-97-8

[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride

Cat. No.: B3099155
CAS No.: 1351584-97-8
M. Wt: 247.12
InChI Key: PIBDLPHXFGVLQT-UHFFFAOYSA-N
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Description

[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride (CAS 1426291-32-8) is a high-purity chemical building block designed for research and development, particularly in medicinal chemistry. The 1,2,4-triazole core is a privileged scaffold in drug discovery, known for its ability to mimic other heterocycles and contribute to significant pharmacological activities . This compound serves as a key synthetic intermediate for constructing more complex molecules targeting a wide range of therapeutic areas. Researchers value this amine derivative for its potential in developing novel active compounds. The 1,2,4-triazole pharmacophore is found in numerous clinically used drugs, including antifungal agents (e.g., fluconazole), aromatase inhibitors for cancer treatment (e.g., letrozole), and central nervous system (CNS) active compounds . Specifically, analogs based on the 4H-1,2,4-triazole structure have been identified as potent agonists of the Trace Amine-Associated Receptor 1 (TAAR1), a promising non-dopaminergic target for the treatment of psychiatric disorders such as schizophrenia . The dihydrochloride salt form enhances the compound's stability and solubility, facilitating its use in various experimental conditions. This product is intended for research applications in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

(4-phenyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4.2ClH/c10-6-9-12-11-7-13(9)8-4-2-1-3-5-8;;/h1-5,7H,6,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIBDLPHXFGVLQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NN=C2CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016794-97-0
Record name (4-phenyl-4H-1,2,4-triazol-3-yl)methanamine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-phenyl-1,2,4-triazole with formaldehyde and ammonium chloride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is isolated and purified through crystallization .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial. The final product is often obtained through a series of purification steps, including filtration, crystallization, and drying .

Chemical Reactions Analysis

Types of Reactions

[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding triazole oxides, while reduction can produce triazole derivatives with reduced functional groups .

Mechanism of Action

The mechanism of action of [(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The phenyl group in the target compound can be substituted with electron-donating or withdrawing groups, altering electronic and steric properties. Key analogs include:

Compound Name Substituent Molecular Formula Melting Point (°C) CAS Number Key Differences Reference
{[4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride Cl C9H9Cl3N4 Not reported 1426290-24-5 Chlorine increases electronegativity
{[4-(4-Fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride F C9H9F2Cl2N4 Not reported 1351661-47-6 Fluorine enhances metabolic stability
{[4-(4-Methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride OMe C10H12Cl2N4O Not reported 1426290-41-6 Methoxy group improves lipophilicity
{[4-(4-Methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride Me C10H12Cl2N4 Not reported 1351649-65-4 Methyl enhances steric bulk

Key Observations :

  • Solubility : Methoxy and methyl groups may increase lipophilicity, whereas halogenated derivatives could exhibit improved solubility in polar solvents due to dipole interactions .

Variations in the Triazole Core and Side Chains

Thioether and Heterocyclic Modifications

Compounds from feature thioether-linked substituents (e.g., butylthio, pyridinylthio), which differ significantly from the aminomethyl group in the target compound:

Compound Name (from ) Substituent Melting Point (°C) Yield (%) Key Properties Reference
4-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5m) Butylthio + pyridine 147–149 86 Increased lipophilicity due to alkyl chain
2-Chloro-5-(((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)thiazole (5n) Thiazole + pyridine 199–202 88 Rigid heterocycles enhance thermal stability

Key Observations :

  • Thermal Stability : Thiazole and pyridine rings (e.g., 5n) contribute to higher melting points (199–202°C) compared to alkylthio derivatives .
  • Synthetic Yields : Yields for thioether analogs (79–88%) are comparable to typical triazole syntheses, suggesting efficient protocols for such modifications .
Piperidine and Cyclohexyl Derivatives

and highlight triazole derivatives with aliphatic rings instead of phenyl groups:

  • [(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride : Cyclohexyl group enhances lipophilicity and steric shielding .

Ethylamine and Branched Side Chains

  • 2-Phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride (): Features an ethanamine backbone, which may alter conformational flexibility and binding interactions compared to the methylamine linker in the target compound .

Biological Activity

[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride is a compound belonging to the triazole class, which is known for its diverse biological activities. This article explores the biochemical properties, cellular effects, molecular mechanisms, and therapeutic potentials of this compound based on a review of recent studies.

Overview of Triazole Derivatives

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. They have gained attention due to their pharmacological properties, including antifungal, antibacterial, anticancer, and anti-inflammatory activities. The incorporation of various substituents can enhance their biological efficacy.

The compound this compound exhibits significant biochemical interactions:

  • Enzyme Interactions : It interacts with various enzymes and proteins through hydrogen bonding and dipole interactions with biological receptors, influencing enzyme activity and cellular signaling pathways.
  • Cellular Effects : Studies indicate that this compound affects cell function by modulating gene expression and cellular metabolism. For instance, it has shown potent inhibitory effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 15.6 to 23.9 µM.

The molecular mechanism involves:

  • Binding Interactions : The compound binds to specific biomolecules leading to enzyme inhibition or activation.
  • Gene Expression Modulation : It alters gene expression profiles in treated cells, contributing to its therapeutic effects .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

Cell LineIC50 (µM)
MCF-715.6
HCT-11623.9

The compound demonstrates selective cytotoxicity towards these cancer cell lines while exhibiting lower toxicity towards normal cells .

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties:

  • Antifungal Activity : The compound has shown effectiveness against various fungal strains including Candida albicans.
  • Antibacterial Activity : It exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Compounds derived from similar triazole structures have demonstrated Minimum Inhibitory Concentration (MIC) values indicating significant antibacterial efficacy .

Case Studies

A notable study investigated the in vivo effects of a related triazole derivative in rats. The compound was administered at a dose of 4 mg via intraperitoneal injection. Blood samples were collected at various time intervals to analyze metabolic pathways and potential metabolites using high-performance liquid chromatography (HPLC) . This study underscores the importance of pharmacokinetics in understanding the biological activity of triazole derivatives.

Therapeutic Applications

The diverse biological activities suggest several therapeutic applications:

  • Anticancer Agents : Given its effectiveness against specific cancer cell lines, further research could position this compound as a candidate for cancer therapy.
  • Antimicrobial Agents : Its broad-spectrum activity makes it a potential candidate for developing new antibiotics or antifungal treatments.
  • Research Applications : As a building block in synthetic chemistry, it can be utilized to create more complex molecules with tailored biological activities .

Q & A

Q. What are the established synthetic routes for [(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride, and what key reaction parameters influence yield?

The synthesis of 1,2,4-triazole derivatives typically involves cyclocondensation reactions. A general method adapted from related compounds (e.g., 4-amino-1,2,4-triazole derivatives) involves refluxing a substituted benzaldehyde with a triazole precursor in absolute ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours . Key parameters affecting yield include:

  • Solvent polarity : Ethanol promotes solubility and reaction homogeneity.
  • Catalyst : Glacial acetic acid facilitates imine formation.
  • Reflux duration : Extended time (≥4 hours) ensures complete cyclization.
  • Purification : Vacuum evaporation and recrystallization improve purity.

Q. How is this compound characterized structurally, and which spectroscopic techniques are most effective?

Structural characterization relies on:

  • X-ray crystallography : Resolves bond angles and lattice parameters (e.g., similar triazole derivatives in and ) .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, NH2_2 at δ 4.5–5.5 ppm).
  • Mass spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+^+ peak at m/z 246.1 for the free base).
  • Elemental analysis : Validates C, H, N, and Cl content.

Q. What biological activities have been reported for 1,2,4-triazole derivatives structurally related to this compound?

1,2,4-Triazole derivatives exhibit antimicrobial, anticancer, and enzyme inhibitory activities. For example:

  • Antifungal activity : Substituted triazoles inhibit ergosterol biosynthesis in Candida spp. .
  • Kinase inhibition : Triazole-amine derivatives target tyrosine kinases in cancer cell lines .
  • Neuropharmacological potential : Structural analogs modulate serotonin receptors .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve scalability while maintaining purity?

Optimization strategies include:

  • Alternative catalysts : Replace glacial acetic acid with p-toluenesulfonic acid for faster cyclization.
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C) .
  • Green solvents : Use ionic liquids (e.g., [BMIM]BF4_4) to enhance yield and reduce waste.
  • Purification : Gradient recrystallization (ethanol/water) or column chromatography (silica gel, CH2_2Cl2_2:MeOH 9:1) improves purity.

Q. How should contradictory data regarding the biological activity of this compound’s derivatives be analyzed and resolved?

Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., MIC values for antimicrobial assays using CLSI guidelines).
  • Structural impurities : Confirm purity via HPLC (C18 column, 0.1% TFA in H2_2O/MeCN gradient).
  • Solubility factors : Use DMSO stock solutions with ≤1% final concentration to avoid cytotoxicity artifacts .
  • Replicate studies : Cross-validate in ≥3 independent labs with blinded samples.

Q. What advanced spectroscopic or crystallographic methods are recommended to resolve ambiguities in structural elucidation?

  • Single-crystal X-ray diffraction (SC-XRD) : Determines absolute configuration and hydrogen bonding (e.g., N–H···Cl interactions in dihydrochloride salts) .
  • DFT calculations : Predict vibrational frequencies (IR) and NMR chemical shifts for comparison with experimental data.
  • Solid-state NMR : Resolves polymorphic differences (e.g., 15N^{15}N NMR distinguishes tautomeric forms).

Q. What are the critical factors affecting the stability of this compound under various storage conditions, and how can degradation products be identified?

  • Light sensitivity : Store in amber vials at –20°C; monitor via UV-Vis spectroscopy for absorbance shifts.
  • Moisture control : Use desiccants (silica gel) to prevent hydrolysis; confirm via Karl Fischer titration.
  • Degradation analysis : LC-MS/MS identifies byproducts (e.g., free amine from HCl loss at m/z 209.1).
  • Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks and compare HPLC profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride
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[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.